![molecular formula C8H5BrN2O B063678 7-Bromoquinazolin-4(3H)-one CAS No. 194851-16-6](/img/structure/B63678.png)
7-Bromoquinazolin-4(3H)-one
Overview
Description
7-Bromoquinazolin-4(3H)-one is a chemical compound with a variety of potential applications . It is a derivative of quinazolin-4-amine, a class of compounds known for their biological activities .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, one method involves the reaction of 4-chloroquinazoline with 2-[4-(trifluoromethoxy)phenyl]ethylamine in the presence of potassium carbonate . The reaction is heated to 100 °C for 12 hours .Molecular Structure Analysis
The molecule contains a total of 24 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aliphatic amine, 1 primary aromatic amine, and 1 pyrimidine .Chemical Reactions Analysis
The compound has been used in the synthesis of a series of N-phenethyl-quinazolin-4-yl-amines . These compounds were synthesized and screened against three mycobacterial strains .Scientific Research Applications
Antimalarial Applications
The 4(3H)-quinazolinone, which includes 7-Bromoquinazolin-4(3H)-one, is known to have broad applications in antimalarial treatments . The compound’s unique structure and properties make it effective in combating the malaria parasite.
Antitumor Applications
Another significant application of 7-Bromoquinazolin-4(3H)-one is in the field of oncology. The compound has shown promising results in antitumor treatments . Its ability to interfere with cell division makes it a potential candidate for cancer therapy.
Anticonvulsant Applications
The 4(3H)-quinazolinone is also used in the development of anticonvulsant drugs . These drugs are used to prevent or reduce the severity of epileptic seizures and other convulsive disorders.
Fungicidal Applications
7-Bromoquinazolin-4(3H)-one has fungicidal properties . It can be used to control and prevent the growth of harmful fungi, making it valuable in agriculture and medicine.
Antimicrobial Applications
The compound is also known for its antimicrobial applications . It can inhibit the growth of microorganisms, making it useful in the development of new antibiotics.
Anti-Inflammatory Applications
7-Bromoquinazolin-4(3H)-one has anti-inflammatory properties . It can be used in the treatment of conditions characterized by inflammation, such as arthritis and asthma.
Inhibitor of Cytochrome bd Oxidase in Mycobacterium Tuberculosis
N-Phenethyl-Quinazolin-4-yl-Amines, which include 7-Bromoquinazolin-4(3H)-one, have been found to be potent inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis . This makes the compound a potential candidate for the development of new treatments for tuberculosis.
Mechanism of Action
Target of Action
The 7-Bromoquinazolin-4(3H)-one, also known as 7-Bromo-3,4-dihydroquinazolin-4-one, is a heterocyclic compound with broad applications . It has been found to have antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties It’s known that quinazolinones can target a variety of enzymes and receptors, depending on their specific substitutions .
Mode of Action
For instance, some quinazolinones can inhibit enzymes, disrupt cell division, or modulate receptor activity .
Biochemical Pathways
For example, antitumor quinazolinones might interfere with cell division, while antimalarial quinazolinones could disrupt parasite metabolism .
Result of Action
Given its broad range of applications, it’s likely that this compound induces a variety of effects at the molecular and cellular levels .
Future Directions
The development of cytochrome bd oxidase inhibitors, such as 7-Bromoquinazolin-4(3H)-one, are needed for comprehensive termination of energy production in Mycobacterium tuberculosis (Mtb) to treat tuberculosis infections . This suggests that future research could focus on the development of these inhibitors and their potential applications in tuberculosis treatment.
properties
IUPAC Name |
7-bromo-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGKKMYSCAYXJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585843 | |
Record name | 7-Bromoquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinazolin-4(3H)-one | |
CAS RN |
194851-16-6 | |
Record name | 7-Bromoquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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